![molecular formula C18H20N4O4 B2372749 2-(benzo[d][1,3]dioxol-5-yloxy)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one CAS No. 2097889-32-0](/img/structure/B2372749.png)
2-(benzo[d][1,3]dioxol-5-yloxy)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(benzo[d][1,3]dioxol-5-yloxy)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C18H20N4O4 and its molecular weight is 356.382. The purity is usually 95%.
BenchChem offers high-quality 2-(benzo[d][1,3]dioxol-5-yloxy)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(benzo[d][1,3]dioxol-5-yloxy)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Heterocycles
A study outlines a sequence of reactions for synthesizing various heterocyclic systems, demonstrating the versatility of certain precursor compounds in generating a range of heterocycles with potential biological activities (M. S. Singh & A. Singh, 2004).
Antimicrobial Activity
Research on novel 1,4-disubstituted 1,2,3-triazoles indicates their potent antimicrobial properties. These compounds were synthesized using the Click-chemistry approach and showed high inhibitory effects against various strains of gram-positive and gram-negative bacteria, surpassing the control antibiotic ciprofloxacin (Mumtaz Hussain et al., 2019).
Antiproliferative Activity
Another study focused on synthesizing new heterocyclic systems from eugenol derivatives, which exhibited significant cytotoxicity against various cancer cell lines. This research highlights the potential of such compounds in developing anticancer therapies (Abdelmaoujoud Taia et al., 2020).
Elastase Inhibition
Compounds such as 1-alkoxycarbonyl-3-bromoazetidin-2-ones have been explored for their potential as elastase inhibitors. This class of compounds could offer new therapeutic avenues for diseases associated with elastase activity (C. Beauve et al., 1999).
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-1-[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4/c1-11(26-14-4-5-16-17(6-14)25-10-24-16)18(23)21-7-13(8-21)22-9-15(19-20-22)12-2-3-12/h4-6,9,11-13H,2-3,7-8,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMGRPBWGKRLQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)N2C=C(N=N2)C3CC3)OC4=CC5=C(C=C4)OCO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

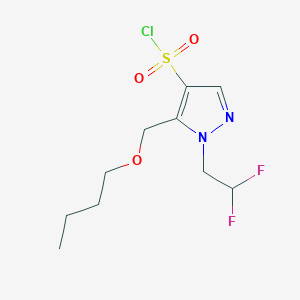
![Ethyl 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2372667.png)
![2-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine;hydrochloride](/img/structure/B2372668.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxybenzamide](/img/structure/B2372670.png)
![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2372674.png)
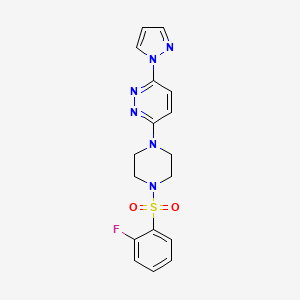
![1-{3-[(4-Chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}-4-methylpiperazine](/img/structure/B2372677.png)
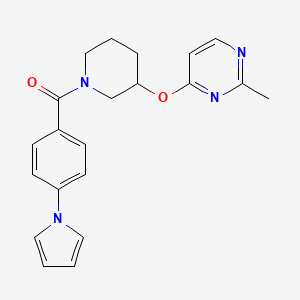
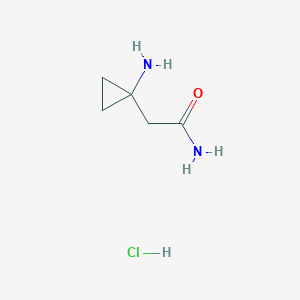
![1-(Tert-butyl)-4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2372680.png)
![N-[2-(2-hydroxyethoxy)ethyl]-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2372681.png)
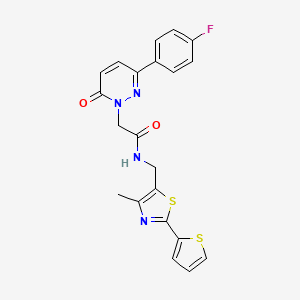
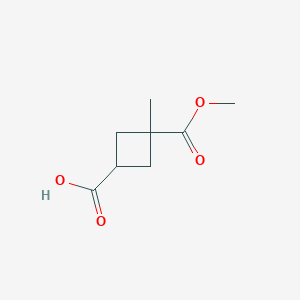
![3-[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]cyclobutane-1-carboxylic acid](/img/structure/B2372684.png)